molecular formula C17H21N5O2 B2880963 3-{[1,2,4]Triazolo[1,5-a]pyrimidin-6-yl}propyl 4-cyclopropylidenepiperidine-1-carboxylate CAS No. 2326367-70-6

3-{[1,2,4]Triazolo[1,5-a]pyrimidin-6-yl}propyl 4-cyclopropylidenepiperidine-1-carboxylate

Cat. No.: B2880963
CAS No.: 2326367-70-6
M. Wt: 327.388
InChI Key: OSAPTIMTACDWAQ-UHFFFAOYSA-N
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Description

The [1,2,4]Triazolo[1,5-a]pyrimidines are a class of non-naturally occurring small molecules . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .


Synthesis Analysis

New triazolo[1,5-a]pyrimidines containing aroyl and acetyl or ester groups in the pyrimidine ring were synthesized in a process related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine .


Molecular Structure Analysis

The molecular structure of [1,2,4]Triazolo[1,5-a]pyrimidines is well defined. For example, 5-methyl-[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol has a molecular weight of 150.1380 .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]Triazolo[1,5-a]pyrimidines are diverse and depend on the specific substituents on the pyrimidine ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]Triazolo[1,5-a]pyrimidines depend on the specific substituents on the pyrimidine ring .

Scientific Research Applications

Antibacterial Activity

1,2,4-triazole and its hybrids have been explored for their potent antibacterial properties, especially against Staphylococcus aureus. These compounds act as inhibitors of critical bacterial enzymes like DNA gyrase and topoisomerase IV, showcasing broad-spectrum antibacterial activity, including against drug-resistant strains (Li & Zhang, 2021).

Pharmaceutical Patents

Triazole derivatives, including 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazoles, have been the subject of numerous patents for their diverse biological activities. These activities span antimicrobial, anti-inflammatory, and antiviral properties, among others, highlighting the compound's versatility in drug development (Ferreira et al., 2013).

CNS Acting Drugs Potential

Triazoles are identified as promising candidates for developing novel Central Nervous System (CNS) acting drugs. Their diverse functional chemical groups make them suitable for synthesizing compounds with potential CNS activities, addressing a variety of CNS disorders (Saganuwan, 2017).

Antitumor Activities

The triazine scaffold, including 1,2,4-triazines and their benzo- and hetero-fused derivatives, exhibits significant antitumor activities. These compounds show promise in oncological research, underscoring the importance of triazine derivatives in developing antitumor agents (Cascioferro et al., 2017).

Biological Significance

Triazine scaffolds, including 1,2,3-triazines, are explored for their broad biological significance. These compounds are studied for their antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties, among others, highlighting their potential in drug discovery and medicinal chemistry (Verma et al., 2019).

Future Directions

The [1,2,4]Triazolo[1,5-a]pyrimidines and their derivatives continue to be an area of active research due to their diverse biological activities . Future work will likely focus on the synthesis of new derivatives and the exploration of their biological activities.

Properties

IUPAC Name

3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl 4-cyclopropylidenepiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c23-17(21-7-5-15(6-8-21)14-3-4-14)24-9-1-2-13-10-18-16-19-12-20-22(16)11-13/h10-12H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAPTIMTACDWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=C2CCN(CC2)C(=O)OCCCC3=CN4C(=NC=N4)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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